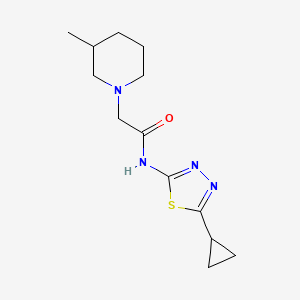![molecular formula C15H21Cl2NO3S2 B4788435 2,3-dichloro-N-[2-(cyclohexylsulfanyl)ethyl]-4-methoxybenzenesulfonamide](/img/structure/B4788435.png)
2,3-dichloro-N-[2-(cyclohexylsulfanyl)ethyl]-4-methoxybenzenesulfonamide
Übersicht
Beschreibung
2,3-Dichloro-N-[2-(cyclohexylsulfanyl)ethyl]-4-methoxybenzenesulfonamide is a complex organic compound with a unique structure that includes dichloro, cyclohexylsulfanyl, and methoxybenzenesulfonamide groups
Vorbereitungsmethoden
The synthesis of 2,3-dichloro-N-[2-(cyclohexylsulfanyl)ethyl]-4-methoxybenzenesulfonamide typically involves multiple steps. The synthetic route often starts with the preparation of the core benzenesulfonamide structure, followed by the introduction of the dichloro and methoxy groups. The cyclohexylsulfanyl group is then added through a series of reactions involving thiol-ene click chemistry or other sulfur-based coupling reactions. Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to facilitate the process.
Analyse Chemischer Reaktionen
2,3-Dichloro-N-[2-(cyclohexylsulfanyl)ethyl]-4-methoxybenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The dichloro groups can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the chlorine atoms.
Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Wissenschaftliche Forschungsanwendungen
2,3-Dichloro-N-[2-(cyclohexylsulfanyl)ethyl]-4-methoxybenzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of new materials and as a precursor in the synthesis of more complex molecules.
Wirkmechanismus
The mechanism of action of 2,3-dichloro-N-[2-(cyclohexylsulfanyl)ethyl]-4-methoxybenzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation, depending on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2,3-dichloro-N-[2-(cyclohexylsulfanyl)ethyl]-4-methoxybenzenesulfonamide include other benzenesulfonamides with different substituents. For example:
2,3-Dichloro-N-[2-(methylsulfanyl)ethyl]-4-methoxybenzenesulfonamide: This compound has a methylsulfanyl group instead of a cyclohexylsulfanyl group, which may affect its reactivity and biological activity.
2,3-Dichloro-N-[2-(phenylsulfanyl)ethyl]-4-methoxybenzenesulfonamide: The phenylsulfanyl group introduces aromaticity, potentially altering the compound’s properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
2,3-dichloro-N-(2-cyclohexylsulfanylethyl)-4-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21Cl2NO3S2/c1-21-12-7-8-13(15(17)14(12)16)23(19,20)18-9-10-22-11-5-3-2-4-6-11/h7-8,11,18H,2-6,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZCHIDJSIRMKGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)S(=O)(=O)NCCSC2CCCCC2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21Cl2NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(difluoromethyl)-3-methyl-6-(4-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4788355.png)
amine dihydrochloride](/img/structure/B4788362.png)

![N-(3,5-dimethylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide](/img/structure/B4788381.png)
![5-Methyl-3-phenyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4788382.png)
![ethyl 1-({1-[(dimethylamino)sulfonyl]-4-piperidinyl}carbonyl)-4-piperidinecarboxylate](/img/structure/B4788386.png)
![N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-3-yl]-N'-(2,5-dichlorophenyl)thiourea](/img/structure/B4788397.png)
![2-{5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-2-furyl}-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4788403.png)
![4-[(3,4-dichlorobenzyl)sulfonyl]morpholine](/img/structure/B4788408.png)
![2-chloro-N-[phenyl(pyridin-3-yl)methyl]benzamide](/img/structure/B4788421.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2,6-difluorophenyl)-N~2~-(3,4-dimethylphenyl)glycinamide](/img/structure/B4788425.png)
METHANONE](/img/structure/B4788432.png)
![2-({5-[(4-chlorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B4788433.png)

